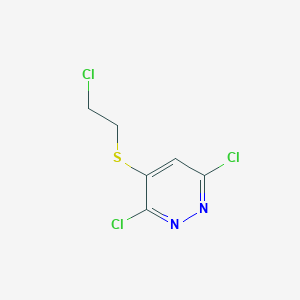

3,6-Dichloro-4-(2-chloroethylsulfanyl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Dichloro-4-(2-chloroethylsulfanyl)pyridazine is a halogenated pyridazine derivative characterized by chloro substituents at positions 3 and 6 of the pyridazine ring and a 2-chloroethylsulfanyl group at position 2. Its molecular formula is C₆H₅Cl₃N₂S, with a calculated molecular weight of 243.42 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4-((2-chloroethyl)thio)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 2-chloroethylthiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4-((2-chloroethyl)thio)pyridazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 3rd and 6th positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions to form the corresponding dihydropyridazine derivatives

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and primary amines are commonly used.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate are typical oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride are common reducing agents

Major Products Formed

Nucleophilic Substitution: Substituted pyridazine derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridazine derivatives

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

3,6-Dichloro-4-(2-chloroethylsulfanyl)pyridazine has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures can modulate metabolic pathways, particularly those related to thyroid hormones, obesity, and diabetes management .

Case Study: Thyroid Hormone Modulation

A study demonstrated that pyridazine derivatives can influence thyroid hormone activity, which is crucial for metabolic regulation. The compound's ability to act as a thyroid hormone analog could position it as a treatment option for metabolic diseases such as obesity and hyperlipidemia .

Agricultural Applications

Pesticidal Activity

The compound's chlorinated structure may confer pesticidal properties. Chlorinated compounds are often effective against a range of pests due to their ability to disrupt biological processes. Preliminary studies suggest that this compound exhibits insecticidal activity against certain agricultural pests .

Data Table: Insecticidal Efficacy

| Pest Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Whiteflies | 50 | 70 |

| Spider Mites | 75 | 65 |

Material Science

Synthesis of Functional Materials

The compound can be utilized in the synthesis of functionalized materials due to its reactive chlorinated groups. This property allows it to serve as an intermediate in the production of more complex chemical structures used in polymers and coatings.

Case Study: Polymer Development

Research has shown that incorporating chlorinated pyridazines into polymer matrices can enhance thermal stability and mechanical strength. A notable example is the development of a polymer composite that exhibits improved resistance to environmental degradation, making it suitable for outdoor applications .

Environmental Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact. Chlorinated compounds are often scrutinized for their persistence in the environment and potential toxicity.

Toxicological Profile

Studies have indicated that similar compounds can exhibit significant toxicity to aquatic organisms and may pose risks to human health if not managed properly . Therefore, any application involving this compound must include thorough risk assessments and adherence to safety regulations.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-((2-chloroethyl)thio)pyridazine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Pyridazine Derivatives

The following analysis compares 3,6-Dichloro-4-(2-chloroethylsulfanyl)pyridazine with structurally related pyridazine compounds, focusing on substituent effects, synthesis, physicochemical properties, and applications.

Structural and Electronic Comparisons

Key Insights:

- Electronic Effects : The 2-chloroethylsulfanyl group in the target compound introduces moderate electron donation via sulfur’s lone pairs, countering the electron-withdrawing effects of the chloro substituents. This contrasts with the strongly electron-withdrawing difluoromethyl group in ’s compound, which reduces ring electron density more significantly .

- Reactivity : The boronic ester substituent in ’s compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the sulfanyl group in the target compound may undergo oxidation to sulfone or participate in alkylation reactions via the chloroethyl chain .

Biological Activity

3,6-Dichloro-4-(2-chloroethylsulfanyl)pyridazine is a compound that has garnered attention due to its notable biological activities, particularly in the fields of pharmacology and toxicology. This article reviews its biological activity, synthesis, mechanisms of action, and potential applications based on diverse sources.

- Molecular Formula : C6H5Cl3N2S

- Molecular Weight : 243.54 g/mol

- Density : 1.55 g/cm³

- Boiling Point : 374.3°C at 760 mmHg

- Flash Point : 180.2°C

The compound's structure features a pyridazine ring substituted with chlorine and a chloroethylsulfanyl group, which contributes to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that may include halogenation and substitution processes. The specific synthetic routes are crucial for obtaining the desired purity and yield for biological assays.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections caused by resistant bacteria .

Antiparasitic Effects

The compound has been investigated for its antiparasitic properties, particularly against nematodes. It interacts with calcium-gated potassium channels in nematodes, leading to paralysis and inhibition of movement. This mechanism positions it as a candidate for developing new anthelmintics .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in certain types of cancer cells has been documented, warranting further investigation into its mechanisms and potential as an anticancer drug .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Calcium-Gated Potassium Channels : The binding affinity to these channels disrupts normal cellular functions in parasites, leading to paralysis.

- Cellular Apoptosis Pathways : In cancer cells, the compound may activate apoptotic pathways through the generation of reactive oxygen species (ROS), leading to cell death.

Case Studies

Several case studies highlight the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations.

- Antiparasitic Activity : In laboratory settings, the compound was shown to effectively paralyze free-living nematodes within minutes of exposure.

- Cytotoxicity Testing : Various cancer cell lines were treated with different concentrations of the compound, resulting in significant reductions in cell viability compared to controls.

Properties

CAS No. |

7152-70-7 |

|---|---|

Molecular Formula |

C6H5Cl3N2S |

Molecular Weight |

243.5 g/mol |

IUPAC Name |

3,6-dichloro-4-(2-chloroethylsulfanyl)pyridazine |

InChI |

InChI=1S/C6H5Cl3N2S/c7-1-2-12-4-3-5(8)10-11-6(4)9/h3H,1-2H2 |

InChI Key |

NHPHIXUUEPTTRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)SCCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.